trimethylthiophene-2-carboxylic acid
Description
Thiophene-2-carboxylic acid (CAS: 527-72-0) is a heterocyclic organic compound featuring a five-membered thiophene ring substituted with a carboxylic acid group at the 2-position. However, extensive data is available for structurally related derivatives, including mono- and di-substituted thiophene-2-carboxylic acids, fused-ring analogues, and esterified forms. These compounds exhibit diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science . This article focuses on comparing key derivatives to elucidate structure-activity relationships.
Properties
CAS No. |
90953-80-3 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylthiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene using trimethylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Trimethylthiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound derivatives, such as this compound anhydride.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted this compound derivatives.
Scientific Research Applications
Trimethylthiophene-2-carboxylic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of sulfur-containing compounds.
Medicine: this compound derivatives have potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which trimethylthiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to biological responses.
Molecular Targets and Pathways Involved:
Receptors: this compound derivatives may bind to receptors involved in cellular signaling pathways.
Enzymes: The compound can inhibit or activate enzymes that play a role in metabolic processes.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase acidity and alter reactivity compared to the parent compound. The trifluoromethyl group (CF₃) enhances metabolic stability in pharmaceuticals .
- Methyl Substitution : The 3-methyl derivative (C₆H₆O₂S) exhibits higher lipophilicity, influencing its solubility in organic solvents .
- Fused-Ring Systems: Thieno[3,2-b]thiophene-2-carboxylic acid (C₇H₄O₂S₂) has a rigid, planar structure, making it suitable for conjugated materials in organic electronics .
Toxicological and Environmental Data
- Thiophene-2-carboxylic acid: Decomposes under combustion to release CO, CO₂, and sulfur oxides. No specific DNEL (Derived No Effect Level) or PNEC (Predicted No Effect Concentration) data available .
- 3-Nitrothiophene-2-carboxylic acid : Likely toxic due to nitro group; requires careful handling to avoid environmental contamination .
Q & A
Q. What are the standard synthetic routes for trimethylthiophene-2-carboxylic acid, and how can reaction efficiency be optimized?
Methodology :
- Route 1 : Employ a Vilsmeier-Haack reaction using thiophene derivatives with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce formyl groups, followed by methylation and oxidation steps .
- Route 2 : Utilize Friedel-Crafts alkylation with methyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce methyl groups, followed by carboxylation via CO₂ insertion under high pressure .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust stoichiometry (e.g., 1.2 equivalents of methylating agents) and temperature (reflux at 80–100°C) to enhance yield. Purify via reverse-phase HPLC with methanol-water gradients (30% → 100%) .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Methodology :
- Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 186 (calculated for C₈H₁₀O₂S).
Q. What safety protocols are critical when handling this compound?
Methodology :
- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats. Use respiratory protection (N95 masks) if dust is generated .
- Ventilation : Work in a fume hood with airflow ≥0.5 m/s. Avoid exposure to strong oxidizers (e.g., HNO₃) to prevent decomposition into sulfur oxides (SOₓ) .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting thermal stability data for this compound derivatives be resolved?
Methodology :
- Controlled Studies : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures.
- Impurity Analysis : Use HPLC-MS to identify degradation byproducts (e.g., methyl sulfoxides or CO₂) .
- Literature Cross-Validation : Compare results with analogous compounds (e.g., 3-ethyl-5-formylthiophene-2-carboxylic acid, which degrades at >200°C under inert conditions) .
Q. What strategies improve the bioavailability of this compound in drug development?
Methodology :
- Prodrug Design : Esterify the carboxylic acid group with pivaloyloxymethyl (POM) to enhance membrane permeability. Test hydrolysis rates in simulated gastric fluid .
- Co-Crystallization : Screen co-formers (e.g., nicotinamide) to improve solubility. Monitor dissolution profiles using UV-Vis spectroscopy at λ = 260 nm .
- In Vivo Testing : Administer derivatives to murine models and measure plasma concentrations via LC-MS/MS. Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with in vitro enzyme inhibition assays (IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
